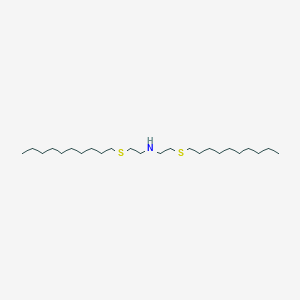

Bis-(2-decylsulfanyl-ethyl)-amine

描述

Bis-(2-decylsulfanyl-ethyl)-amine is a sulfur-containing tertiary amine with the molecular formula C₆H₄(C₁₀H₂₁S)₂NH (simplified as C₂₄H₅₁NS₂ in its chromium complex form) . It features two decylthioethyl (C₁₀H₂₁S-CH₂CH₂-) groups bonded to a central nitrogen atom. This compound is primarily utilized in coordination chemistry, serving as a ligand for chromium(III) complexes in ethylene trimerization catalysis. Its long hydrophobic decyl chains enhance solubility in non-polar solvents, while the sulfur atoms provide strong electron-donating properties for metal coordination .

属性

CAS 编号 |

540527-91-1 |

|---|---|

分子式 |

C24H51NS2 |

分子量 |

417.8 g/mol |

IUPAC 名称 |

2-decylsulfanyl-N-(2-decylsulfanylethyl)ethanamine |

InChI |

InChI=1S/C24H51NS2/c1-3-5-7-9-11-13-15-17-21-26-23-19-25-20-24-27-22-18-16-14-12-10-8-6-4-2/h25H,3-24H2,1-2H3 |

InChI 键 |

ADLIYOSOFSGTIU-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCCCSCCNCCSCCCCCCCCCC |

产品来源 |

United States |

相似化合物的比较

Comparison with Structural Analogs

Alkylsulfanyl-Ethylamine Derivatives

Key Compounds:

Bis-(2-ethylsulfanyl-ethyl)-amine

- Formula : C₈H₁₉NS₂

- Applications : Used in CrCl₃ complexes for ethylene trimerization.

- Key Differences : Shorter ethyl chains (C₂ vs. C₁₀) reduce lipophilicity, leading to lower solubility in organic solvents compared to the decyl analog. IR data shows similar Cr-S bonding (123 cm⁻¹) but weaker Cr-N interactions (498 cm⁻¹ vs. 360–381 cm⁻¹ in the decyl variant) .

- Yield : 72% for CrCl₃ complex synthesis .

Bis-(2-diphenylphosphinoethyl)-amine (Cr-PNP) Formula: C₂₈H₂₉Cl₃CrNP₂ Applications: Chromium catalyst with phosphine ligands. Key Differences: Replaces sulfur with phosphorus, altering electron-donor strength and catalytic activity. Exhibits Cr-P bonds (694 cm⁻¹) and higher thermal stability due to aromatic groups .

Chlorinated Ethylamine Derivatives

Bis(2-chloroethyl)ethylamine Classification: Listed under Sous-position 2921.19 with mustard gas analogs (e.g., chlorméthine, trichlorméthine) . Key Differences: Chlorine substituents confer high reactivity and toxicity, unlike the non-hazardous sulfur-based Bis-(2-decylsulfanyl-ethyl)-amine. Chlorinated analogs are unstable in vitro, often failing isolation due to rapid degradation .

N,N-Bis(2-chloroethyl)-2-sulfanylidene-dioxaphosphepan-2-amine

Functional Analog Comparison

Sulfur-Containing Amines in Catalysis

Ethylenediamine Derivatives Example: [2-(Dimethylamino)ethyl][2-(2-fluorophenyl)ethyl]amine Formula: C₁₂H₁₉FN₂ Key Differences: Aromatic fluorophenyl groups enable π-π interactions in drug design, whereas decylthioethylamine’s aliphatic chains prioritize metal coordination .

Bis-(2-methanethiosulfonatoethyl)methylamine CAS: 16216-82-3 Applications: UV-hardening coatings via thiol-ene chemistry. Key Differences: Methanethiosulfonate groups enable covalent bonding to surfaces, unlike the non-reactive decylthioethylamine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。